

Chemical and physical properties of 1-Oxoisoindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Oxoisoindoline-5-carbaldehyde

Cat. No.: B1427711

[Get Quote](#)

An In-depth Technical Guide to 1-Oxoisoindoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of **1-Oxoisoindoline-5-carbaldehyde**, a valuable building block in medicinal chemistry and organic synthesis.

Core Molecular Attributes

1-Oxoisoindoline-5-carbaldehyde is a solid organic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol .^[1] Its structure features a fused ring system consisting of a benzene ring and a γ-lactam ring, with a carbaldehyde group substituted at the 5-position of the isoindoline core.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ NO ₂	[1]
Molecular Weight	161.16 g/mol	[1]
CAS Number	926307-99-5	[1]
Physical Form	Solid	
Purity	≥95%	

Synthesis Pathway

The synthesis of **1-Oxidoisoindoline-5-carbaldehyde** can be achieved through the reduction of 3-oxoisoindoline-5-carbonitrile. This reaction is typically carried out using Raney nickel in formic acid.

The precursor, 3-oxoisoindoline-5-carbonitrile, can be synthesized from 6-bromoisoindolin-1-one via a cyanation reaction. A general and efficient microwave-assisted approach for this cyanation involves the use of zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and zinc dust in a solvent like N,N-dimethylformamide (DMF).

The starting material for this entire sequence, 6-bromoisoindolin-1-one, can be prepared in a multi-step synthesis beginning with the bromination of 2-methylbenzoic acid.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **1-Oxidoisoindoline-5-carbaldehyde**.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **1-Oxidoisoindoline-5-carbaldehyde** are not readily available in the searched literature, a prediction of the key spectroscopic features can be made

based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methylene protons of the lactam ring.

- Aldehyde Proton (CHO): A singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm.
- Aromatic Protons: The three protons on the benzene ring will likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns will depend on the electronic effects of the carbonyl, lactam, and aldehyde groups.
- Methylene Protons (CH₂): The two protons of the methylene group in the lactam ring are expected to give a singlet or a pair of doublets (if diastereotopic) in the region of δ 4.0-5.0 ppm.
- Amide Proton (NH): A broad singlet corresponding to the amide proton is expected, the chemical shift of which can be highly variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Carbonyl Carbon (C=O, aldehyde): The aldehyde carbonyl carbon should appear in the highly deshielded region of the spectrum, around δ 190-200 ppm.
- Carbonyl Carbon (C=O, lactam): The lactam carbonyl carbon is expected to resonate at a slightly more shielded position compared to the aldehyde, typically in the range of δ 165-175 ppm.
- Aromatic Carbons: The six carbons of the benzene ring will show signals in the aromatic region (δ 120-150 ppm). The carbons attached to the substituents will have distinct chemical shifts.
- Methylene Carbon (CH₂): The methylene carbon of the lactam ring is expected to appear in the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the carbonyl groups and the N-H bond.

- C=O Stretching (Aldehyde): A strong absorption band is expected around $1690\text{-}1715\text{ cm}^{-1}$.
- C=O Stretching (Lactam): Another strong absorption band for the lactam carbonyl should appear around $1670\text{-}1700\text{ cm}^{-1}$.
- N-H Stretching: A moderate to strong, potentially broad, absorption band is anticipated in the region of $3100\text{-}3300\text{ cm}^{-1}$ for the N-H stretch of the lactam.
- C-H Stretching (Aromatic and Aldehydic): Aromatic C-H stretching bands will be observed just above 3000 cm^{-1} , while the aldehydic C-H stretch typically appears as two weak bands around 2720 and 2820 cm^{-1} .

Mass Spectrometry

In a mass spectrum, the molecular ion peak $[\text{M}]^+$ for **1-Oxoisoindoline-5-carbaldehyde** would be observed at an m/z of 161. Subsequent fragmentation may involve the loss of the aldehyde group (CHO, 29 Da) or other characteristic fragments.

Physical and Chemical Properties

Solubility

While comprehensive solubility data is not available, based on its structure, **1-Oxoisoindoline-5-carbaldehyde** is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It may have limited solubility in alcohols like methanol and ethanol, and likely poor solubility in non-polar solvents.

Reactivity

The presence of both an aldehyde and a lactam functional group makes **1-Oxoisoindoline-5-carbaldehyde** a versatile intermediate.

- Aldehyde Group: The aldehyde functionality can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation

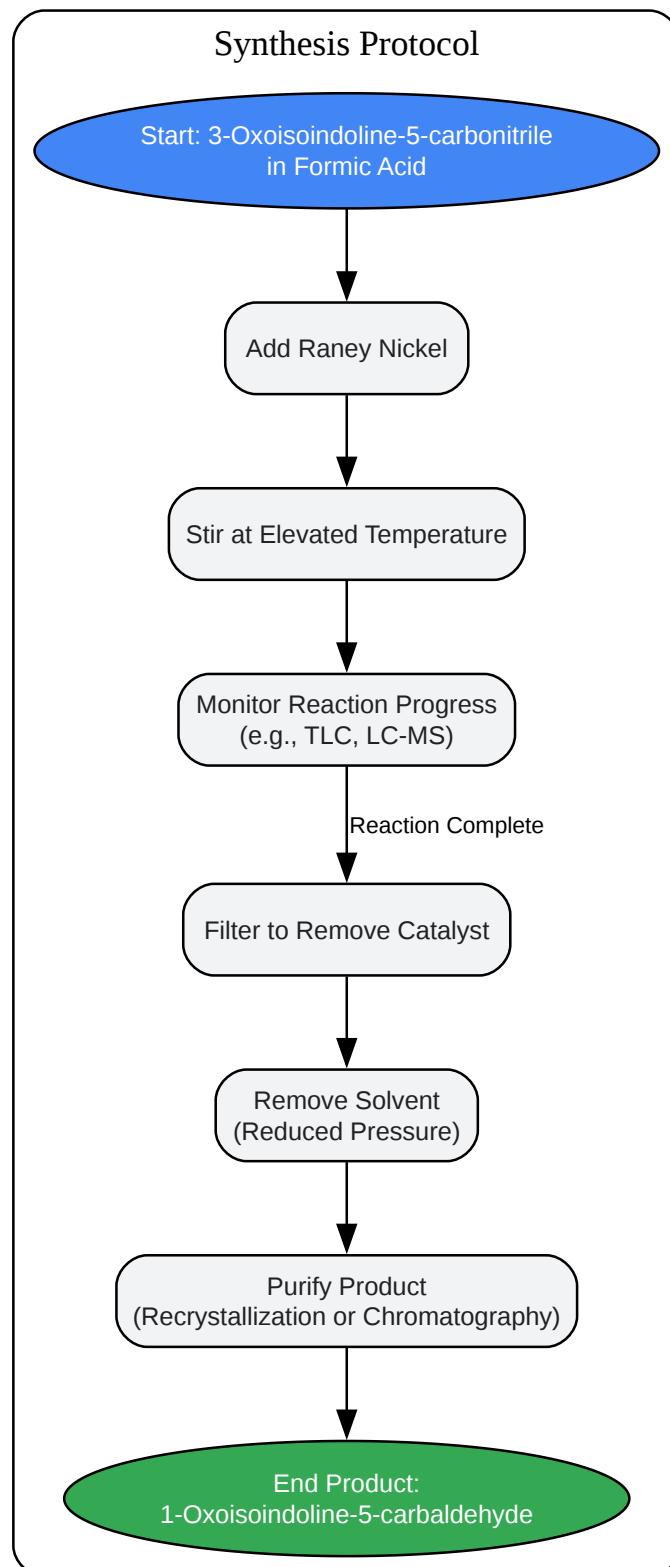
reactions to form Schiff bases or other carbon-carbon bonds. For instance, it is a precursor for the synthesis of 3-oxoisooindoline-5-carboxylic acid through oxidation.

- **Lactam Group:** The lactam contains an amide bond that can be hydrolyzed under acidic or basic conditions. The N-H bond can also be a site for substitution reactions.

Handling and Storage

Hazard and Precautionary Statements: **1-Oxoisooindoline-5-carbaldehyde** is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#)

Storage: It is recommended to store this compound in an inert atmosphere at 2-8°C.


Applications in Research and Drug Development

The 1-oxoisooindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The presence of the reactive carbaldehyde group at the 5-position allows for its use as a key intermediate for the synthesis of more complex molecules, including derivatives with potential therapeutic applications such as antioxidant agents.[\[1\]](#)

Experimental Protocols

Synthesis of 1-Oxoisooindoline-5-carbaldehyde from 3-Oxoisooindoline-5-carbonitrile[\[3\]](#)

- To a solution of 3-oxoisooindoline-5-carbonitrile in formic acid, add Raney nickel.
- Stir the reaction mixture at an appropriate temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, filter the reaction mixture to remove the catalyst.
- Remove the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain **1-Oxoisooindoline-5-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Oxoisooindoline-5-carbaldehyde**.

General Protocol for Spectroscopic Analysis

- NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
- IR Spectroscopy: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an ATR-FTIR spectrometer.
- Mass Spectrometry: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI or other appropriate ionization technique.

References

- C.Kishor Kumar et al. Journal of Pharmaceutical Science and Technology Vol. 2 (12), 2010, 380-390. [URL not available]
- PubChem. 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde. [Link]
- MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
- Kumar, C. K., et al. (2010). 3-Oxoisooindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2(12), 380-390. [Link]
- Beilstein Journals. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)
- Oregon State University. ¹H NMR Chemical Shift. [Link]
- Oregon State University. ¹³C NMR Chemical Shifts. [Link]
- University of California, Santa Cruz. IR Tables. [Link]
- Royal Society of Chemistry. 1. Mass spectrometry. [Link]
- Reddit. What solvents are DMSO/DMF miscible with? [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. beilstein-journals.org [beilstein-journals.org]
- 2. achmem.com [achmem.com]
- To cite this document: BenchChem. [Chemical and physical properties of 1-Oxoisoindoline-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1427711#chemical-and-physical-properties-of-1-oxoisoindoline-5-carbaldehyde\]](https://www.benchchem.com/product/b1427711#chemical-and-physical-properties-of-1-oxoisoindoline-5-carbaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com